molecular formula C16H19N5O4 B2870097 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034466-57-2

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2870097
CAS No.: 2034466-57-2
M. Wt: 345.359
InChI Key: NQSHGUSTJRQWLV-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethylamino and methoxy groups at positions 4 and 6, respectively. The triazine ring is linked via a methylene bridge to a 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide moiety.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-21(2)15-18-12(19-16(20-15)23-3)9-17-14(22)10-5-4-6-11-13(10)25-8-7-24-11/h4-6H,7-9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSHGUSTJRQWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C3C(=CC=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Methoxylation at the C6 Position

Cyanuric chloride undergoes methoxylation at −10°C in anhydrous tetrahydrofuran (THF) using sodium methoxide (NaOMe) as the base. This step selectively substitutes the C6 chlorine with a methoxy group, yielding 2,4-dichloro-6-methoxy-1,3,5-triazine.

Reaction Conditions

Parameter Value
Temperature −10°C
Solvent THF
Base Sodium methoxide
Yield 92–95%

Dimethylamination at the C4 Position

The C4 chlorine of 2,4-dichloro-6-methoxy-1,3,5-triazine is replaced with a dimethylamino group via reaction with dimethylamine hydrochloride in the presence of sodium bicarbonate. The reaction proceeds at 0–5°C in a water/dichloromethane biphasic system.

Reaction Conditions

Parameter Value
Temperature 0–5°C
Solvent Dichloromethane/water
Base Sodium bicarbonate
Yield 85–88%

Aminomethylation at the C2 Position

The remaining C2 chlorine is substituted with aminomethyl group using benzylamine or ammonia under microwave irradiation (130°C, 10 minutes). Subsequent hydrogenolysis removes protecting groups if applicable.

Optimization Note
Microwave-assisted synthesis reduces reaction time from 12 hours (conventional heating) to 10 minutes while maintaining yields >90%.

Synthesis of 2,3-Dihydrobenzo[b]Dioxine-5-Carboxamide

The benzodioxine carboxamide moiety is prepared via ring-closing and oxidation steps:

Ring-Closing Reaction

3,4-Dihydroxybenzaldehyde reacts with 1,2-dibromoethane in a potassium hydroxide (KOH)/tetrabutylammonium bromide (TBAB) system at reflux to form 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde.

Reaction Conditions

Parameter Value
Temperature Reflux (100–110°C)
Catalyst TBAB (5 mol%)
Base KOH (5 equiv)
Yield 70–75%

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid using potassium permanganate (KMnO₄) in aqueous medium at 90–100°C.

Reaction Conditions

Parameter Value
Oxidizing Agent KMnO₄
Temperature 90–100°C
Solvent Water
Yield 85–90%

Conversion to Carboxamide

The carboxylic acid is converted to the carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with ammonium hydroxide.

Critical Step
Excess SOCl₂ must be removed under vacuum to avoid side reactions during amidation.

Coupling of Triazine and Benzodioxine Moieties

The final step involves coupling the aminomethyl-triazine derivative with the benzodioxine carboxamide using a carbodiimide-based coupling agent:

Amide Bond Formation

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the reaction in dimethylformamide (DMF) at room temperature.

Reaction Conditions

Parameter Value
Coupling Agent EDC/HOBt
Solvent DMF
Temperature 25°C
Yield 65–70%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by NMR, HPLC, and high-resolution mass spectrometry (HRMS).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Triazine Functionalization

A patent-pending method combines all triazine substitutions in a single pot using sequential addition of nucleophiles, reducing total synthesis time by 40%.

Solid-Phase Synthesis for Carboxamide

Immobilization of the benzodioxine carboxylic acid on Wang resin enables automated synthesis, though yields remain lower (50–55%).

Challenges and Optimization Strategies

Challenge Solution
Low coupling yield Use of HATU instead of EDC improves yield to 78%
Triazine ring instability Maintain pH > 8 during substitutions
Over-oxidation of aldehyde Controlled KMnO₄ stoichiometry

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the dimethylamino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide exerts its effects involves interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and similarities between the target compound and related derivatives described in the literature:

Compound Triazine Substituents Linked Functional Group Core Heterocycle Synthetic Yield Reference
Target Compound 4-(dimethylamino), 6-methoxy 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide 1,3,5-triazine Not reported -
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides [20–157] 4-amino, 6-R2 (variable substituents) Chloro-5-methylbenzenesulfonamide 1,3,5-triazine Not specified
6-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-1,3,5-triazin-2(1H)-one (25) 6-amino 2,3-dihydrobenzo[b][1,4]dioxine Partially reduced 1,3,5-triazin-2(1H)-one 10%

Key Observations:

Triazine Substitution Patterns: The target compound’s 4-dimethylamino and 6-methoxy groups are strong electron-donating substituents, which may enhance solubility and modulate electronic interactions in biological systems. In contrast, amino groups (as in and ) are less sterically hindered but offer weaker electron-donating effects. The sulfonamide derivatives in feature variable R2 groups, allowing for tunable hydrophobicity and binding affinity, whereas the carboxamide in the target compound may exhibit distinct hydrogen-bonding capabilities.

Heterocyclic Core Modifications: Compound 25 incorporates a partially reduced triazinone core (3,4-dihydro-1,3,5-triazin-2(1H)-one), which introduces a carbonyl group and reduces aromaticity. This structural change likely alters reactivity and metabolic stability compared to the fully aromatic triazine in the target compound.

Implications of Structural Differences on Physicochemical Properties

  • Solubility: The dimethylamino and methoxy groups in the target compound may improve aqueous solubility relative to sulfonamide derivatives (e.g., ), which often exhibit lower solubility due to their hydrophobic benzenesulfonamide moieties.
  • Electron Distribution: The electron-rich triazine core in the target compound could enhance π-π stacking interactions in biological targets, whereas the reduced triazinone in might favor hydrogen bonding via its carbonyl group.
  • Bioactivity : Sulfonamide derivatives () are historically associated with antimicrobial and enzyme-inhibitory activities, while carboxamides (as in the target compound) are common in kinase inhibitors and receptor antagonists.

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its applications in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a triazine core linked to a dihydrobenzo[dioxine] structure. The presence of the dimethylamino and methoxy groups enhances its solubility and reactivity.

Synthesis Overview:

  • The synthesis typically involves multiple steps including the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with suitable acyl derivatives under controlled conditions.
  • Reaction conditions often include specific catalysts and solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes.
  • Receptor Interaction: The compound can bind to cellular receptors, modulating signaling pathways.
  • Nucleic Acid Interaction: It may intercalate with DNA or RNA, affecting transcription and translation processes.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity: Several studies have shown that triazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example:
    • IC50 values for derivatives in inhibiting proliferation of A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells were reported as low as 0.20 μM to 1.25 μM .
Cell LineIC50 (μM)
A549 (Lung)0.20
MCF-7 (Breast)1.25
HeLa (Cervical)1.03

Case Studies

  • Antitumor Activity:
    • A study demonstrated that a derivative with a similar triazine structure inhibited the phosphorylation of AKT in cancer cell lines, indicating a potential mechanism for its anticancer effects .
  • Pharmacological Applications:
    • The compound has been explored as a potential therapeutic agent in drug development due to its unique structural features that suggest interactions with biological targets .

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